molecular formula C14H19NO2 B11775921 (R)-Methyl 3-benzylpiperidine-3-carboxylate

(R)-Methyl 3-benzylpiperidine-3-carboxylate

Cat. No.: B11775921
M. Wt: 233.31 g/mol
InChI Key: WQZNIKREYWIGDL-CQSZACIVSA-N
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Description

®-Methyl 3-benzylpiperidine-3-carboxylate is a chiral compound belonging to the piperidine class of chemicals It is characterized by a piperidine ring substituted with a benzyl group and a methyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-benzylpiperidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing energy consumption and environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-benzylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Benzyl ketones and carboxylic acids.

    Reduction: Benzyl alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-Methyl 3-benzylpiperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Methyl 3-benzylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 3-benzylpiperidine-3-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl (3R)-3-benzylpiperidine-3-carboxylate

InChI

InChI=1S/C14H19NO2/c1-17-13(16)14(8-5-9-15-11-14)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3/t14-/m1/s1

InChI Key

WQZNIKREYWIGDL-CQSZACIVSA-N

Isomeric SMILES

COC(=O)[C@]1(CCCNC1)CC2=CC=CC=C2

Canonical SMILES

COC(=O)C1(CCCNC1)CC2=CC=CC=C2

Origin of Product

United States

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